molecular formula C9H18N4O B1526563 2-(Azidomethyl)-4-(2-methylpropyl)morpholine CAS No. 1247575-52-5

2-(Azidomethyl)-4-(2-methylpropyl)morpholine

Cat. No. B1526563
M. Wt: 198.27 g/mol
InChI Key: XVWVCOFXLLYADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This usually includes the compound’s systematic name, common names, and structural formula.



Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and chemical stability.


Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters : This is a process in the field of organic synthesis. The process involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation . The specific methods of application or experimental procedures are not detailed in the search results. The outcomes of this process were applied to methoxy protected (−)-Δ8-THC and cholesterol .

  • Synthesis of Imidazoles : This is another application in the field of organic and biomolecular chemistry. The process involves the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The specific methods of application or experimental procedures, as well as the outcomes, are not detailed in the search results.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.


For a specific compound, these analyses would typically involve a detailed literature search and possibly experimental studies. If you have another compound in mind or need information on a specific aspect of “2-(Azidomethyl)-4-(2-methylpropyl)morpholine”, feel free to ask!


properties

IUPAC Name

2-(azidomethyl)-4-(2-methylpropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c1-8(2)6-13-3-4-14-9(7-13)5-11-12-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWVCOFXLLYADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCOC(C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-4-(2-methylpropyl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azidomethyl)-4-(2-methylpropyl)morpholine
Reactant of Route 2
2-(Azidomethyl)-4-(2-methylpropyl)morpholine
Reactant of Route 3
Reactant of Route 3
2-(Azidomethyl)-4-(2-methylpropyl)morpholine
Reactant of Route 4
2-(Azidomethyl)-4-(2-methylpropyl)morpholine
Reactant of Route 5
Reactant of Route 5
2-(Azidomethyl)-4-(2-methylpropyl)morpholine
Reactant of Route 6
2-(Azidomethyl)-4-(2-methylpropyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.